molecular formula C20H18N6O2S B2661571 N-(2-methoxyphenyl)-2-[3-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide CAS No. 863459-38-5

N-(2-methoxyphenyl)-2-[3-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide

Cat. No. B2661571
CAS RN: 863459-38-5
M. Wt: 406.46
InChI Key: YCBPFIIPTJDGJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-methoxyphenyl)-2-[3-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide is a useful research compound. Its molecular formula is C20H18N6O2S and its molecular weight is 406.46. The purity is usually 95%.
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Scientific Research Applications

Anticancer and Antiproliferative Activities

N-(2-Methoxy-3-(4-fluorophenylsulfonamido)pyridin-5-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetamide exhibits significant anticancer effects due to its ability to inhibit PI3Ks and mTOR pathways. Replacement of the acetamide group with alkylurea enhances antiproliferative activities against human cancer cell lines while reducing toxicity. This modification suggests potential for development as effective anticancer agents with lower acute oral toxicity, as demonstrated in in vitro evaluations and a mice S180 model (Xiao-meng Wang et al., 2015).

Herbicidal Applications

Compounds with structures similar to N-(2-methoxyphenyl)-2-[3-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide have shown promise as herbicides. For instance, triazolopyrimidine-2-sulfonamide, a related compound, acts as an acetohydroxyacid synthase inhibitor, demonstrating high herbicidal activity and a rapid degradation rate in soil, making it a candidate for further study as a potential herbicide (Chao-Nan Chen et al., 2009).

Antimicrobial Properties

Derivatives of the [1,2,4]triazolo[1,5-a]pyrimidine scaffold, including those related to N-(2-methoxyphenyl)-2-[3-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide, have been synthesized and found to possess significant antimicrobial activity. Such compounds have been effective against a range of microbial strains, indicating their potential use in developing new antimicrobial agents (S. Lahmidi et al., 2019).

Enzyme Inhibition for Plant Ecosystem Health

Substituted N-aryl[1,2,4]triazolo[1,5-a]pyrimidine compounds have been prepared and found to possess excellent herbicidal activity at low application rates. This suggests their use in maintaining plant ecosystem health through selective inhibition of undesirable vegetation (M. Moran, 2003).

properties

IUPAC Name

N-(2-methoxyphenyl)-2-[3-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N6O2S/c1-13-7-9-14(10-8-13)26-19-18(24-25-26)20(22-12-21-19)29-11-17(27)23-15-5-3-4-6-16(15)28-2/h3-10,12H,11H2,1-2H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCBPFIIPTJDGJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C3=C(C(=NC=N3)SCC(=O)NC4=CC=CC=C4OC)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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